molecular formula C18H18ClN5O B2549570 5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899998-91-5

5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2549570
CAS No.: 899998-91-5
M. Wt: 355.83
InChI Key: DDODSWYYFWVQEG-UHFFFAOYSA-N
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Description

5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.
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Biological Activity

5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C18H18ClN5O
  • Molecular Weight : 355.83 g/mol
  • CAS Number : 951894-24-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with triazole derivatives under controlled conditions. The triazole ring system is known for its versatility and ability to incorporate various substituents that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related triazole derivatives showed moderate activity against various bacterial strains such as Escherichia coli and Klebsiella pneumoniae .
  • The incorporation of specific substituents on the triazole ring can enhance antimicrobial efficacy. For example, compounds with halogenated phenyl groups have been noted for improved activity against fungal pathogens like Candida albicans .

Anticancer Activity

Triazole derivatives are also being investigated for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways:

  • Triazoles have been shown to inhibit tumor growth in various cancer models, possibly through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes:

  • Inhibition of acetylcholinesterase (AChE) has been reported for several triazole derivatives, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Activity

Preliminary studies indicate that triazole derivatives may possess anti-inflammatory properties:

  • Compounds similar to this compound have shown promise in reducing inflammation in animal models .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialTriazole derivativesModerate activity against bacteria and fungi
AnticancerVarious triazole analogsInhibition of tumor growth
Enzyme InhibitionAChE inhibitorsPotential treatment for Alzheimer's
Anti-inflammatoryTriazoles with specific substituentsReduction in inflammation

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential anticancer properties. Studies have indicated that derivatives of triazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, similar triazole derivatives have shown effectiveness against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating significant cytotoxicity .

Anti-inflammatory Properties

Research has demonstrated that compounds within the triazole family can act as inhibitors of key enzymes involved in inflammatory pathways. For example, molecular docking studies suggest that 5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide could potentially inhibit 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory responses . This positions the compound as a candidate for further research in anti-inflammatory drug development.

Synthesis and Structural Studies

The synthesis of this compound has been achieved through various methodologies involving simple transformations using commercially available reagents. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) have been employed to confirm the structure of synthesized compounds, ensuring their purity and efficacy for research applications .

Data Table: Summary of Research Findings

Application AreaFindings/InsightsReferences
Anticancer ActivitySignificant cytotoxicity against HCT-116 and MCF-7 cell lines; potential for further exploration in cancer therapy
Anti-inflammatoryPotential inhibitor of 5-lipoxygenase; promising for anti-inflammatory drug development
Synthesis MethodologiesConfirmed through NMR and LC-MS; structural integrity maintained during synthesis

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds structurally similar to this compound exhibited growth inhibition rates exceeding 75% against several cancer cell lines. This suggests a robust anticancer mechanism that merits further investigation into the specific pathways affected by this compound.

Case Study 2: Inhibition of Inflammatory Pathways

In silico studies have indicated that triazole derivatives can effectively bind to the active site of 5-lipoxygenase. The docking studies revealed favorable binding affinities, suggesting that modifications to the triazole structure could enhance anti-inflammatory activity. This opens avenues for developing targeted therapies for inflammatory diseases.

Properties

IUPAC Name

5-amino-N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-10-5-7-14(8-12(10)3)24-17(20)16(22-23-24)18(25)21-13-6-4-11(2)15(19)9-13/h4-9H,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDODSWYYFWVQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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